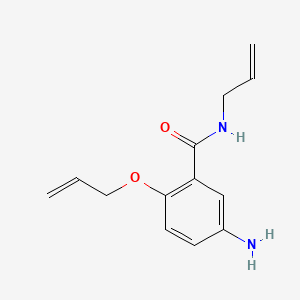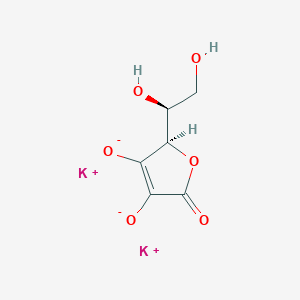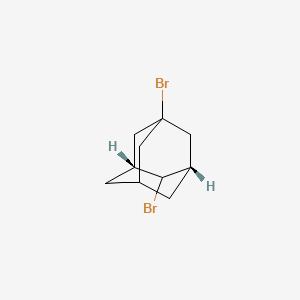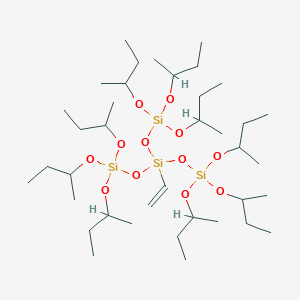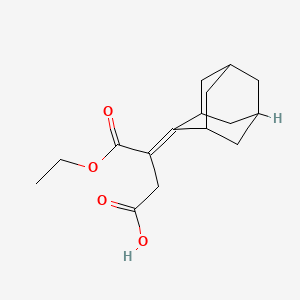
Monoethyl 2-adamantylidenesuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monoethyl 2-adamantylidenesuccinate is a chemical compound with the molecular formula C16H22O4. It contains a unique adamantane structure, which is a diamondoid hydrocarbon, making it an interesting subject for various chemical studies. The compound is known for its stability and distinctive chemical properties, which make it useful in a variety of applications.
Métodos De Preparación
The synthesis of Monoethyl 2-adamantylidenesuccinate involves several steps. One common method includes the reaction of adamantanone with ethyl cyanoacetate in the presence of a catalyst such as VO(acac)2. This reaction produces ethyl 2-adamantylidenecyanoacetate, which can then be further processed to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
Monoethyl 2-adamantylidenesuccinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The adamantane structure allows for various substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.
Aplicaciones Científicas De Investigación
Monoethyl 2-adamantylidenesuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other adamantane derivatives, which are valuable in materials science and organic chemistry.
Biology: The compound’s stability and unique structure make it useful in the study of biological systems and as a potential drug candidate.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Mecanismo De Acción
The mechanism by which Monoethyl 2-adamantylidenesuccinate exerts its effects is primarily through its interaction with specific molecular targets. The adamantane structure allows it to fit into various biological receptors, potentially inhibiting or activating certain pathways. For example, it may interact with enzymes or proteins involved in viral replication, thereby exerting antiviral effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Monoethyl 2-adamantylidenesuccinate can be compared with other similar compounds, such as:
Ethyl 2-adamantylidenecyanoacetate: Similar in structure but with a cyano group instead of a succinate ester.
1,3-Dehydroadamantane: Another adamantane derivative with different reactivity and applications.
Propiedades
Fórmula molecular |
C16H22O4 |
|---|---|
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
3-(2-adamantylidene)-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C16H22O4/c1-2-20-16(19)13(8-14(17)18)15-11-4-9-3-10(6-11)7-12(15)5-9/h9-12H,2-8H2,1H3,(H,17,18) |
Clave InChI |
MHKVXLDHSXKUJZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C1C2CC3CC(C2)CC1C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
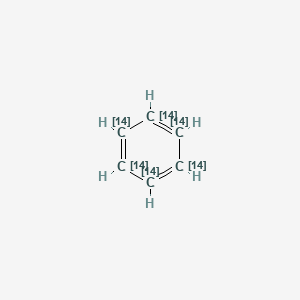
![7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)

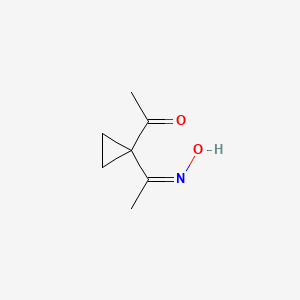
![(3E)-3-[(2E,4E)-1-hydroxy-4-methyl-6-[(1R,6R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B13834503.png)
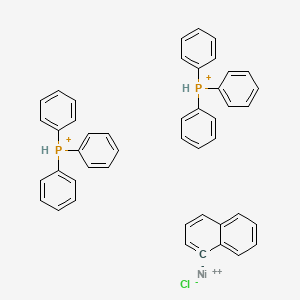

![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium](/img/structure/B13834519.png)
